2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine is a complex heterocyclic compound that features a unique combination of pyrazole, benzothiophene, pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the benzothiophene core, and the final coupling with morpholine.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of Benzothiophene Core: The benzothiophene core is typically formed through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Coupling with Morpholine: The final step involves the coupling of the benzothiophene-pyrazole intermediate with morpholine under basic conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Scientific Research Applications
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, inhibiting their activity and thereby exerting its biological effects . The molecular targets include enzymes involved in metabolic pathways, signaling cascades, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar pharmacological properties.
Benzothiophene Derivatives: Compounds with a benzothiophene core that exhibit similar electronic properties.
Pyrimidine Derivatives: Compounds with a pyrimidine ring that are used in various medicinal applications.
Uniqueness
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]morpholine is unique due to its multi-functional structure, combining the properties of pyrazole, benzothiophene, pyrimidine, and morpholine.
Properties
Molecular Formula |
C20H25N5OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H25N5OS/c1-12-4-5-16-15(10-12)17-18(24-6-8-26-9-7-24)21-20(22-19(17)27-16)25-14(3)11-13(2)23-25/h11-12H,4-10H2,1-3H3 |
InChI Key |
JQEHOEPAFXLQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=C(N=C3S2)N4C(=CC(=N4)C)C)N5CCOCC5 |
Origin of Product |
United States |
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